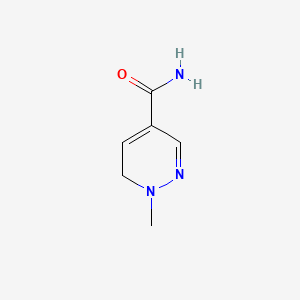![molecular formula C23H25N5O3 B568731 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine CAS No. 33120-34-2](/img/structure/B568731.png)
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a chemical compound with the molecular formula C23H25N5O3 and a molecular weight of 419.48 . It is an impurity of Dimenhydrinate, an antihistamine with antiemetic properties used to prevent nausea and motion sickness .
Molecular Structure Analysis
The molecular structure of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine consists of a xanthine core, which is a type of purine, substituted with various functional groups . The molecule has a diphenylmethoxy group and a N-methylethylamino group attached to the xanthine core .Physical And Chemical Properties Analysis
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a solid substance . It has a melting point of 203-206°C . The compound is slightly soluble in chloroform and ethyl acetate .Applications De Recherche Scientifique
Therapeutic Applications and Mechanisms
Caffeine and its derivatives, including theophylline, a closely related compound to 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine, have shown promising applications in therapy, especially concerning neurodegenerative disorders. The broad use of caffeine in pharmacology is attributed to its antagonistic effects on adenosine receptors, which play significant roles in various physiological processes. Its pharmacokinetics, toxicity, biological mechanism of action, and metabolism outline its safe application in therapeutic interventions. The compound's potential in ameliorating neurodegenerative diseases and immunity alteration highlights its significance in current research and development efforts (Pohanka, 2015).
Respiratory Management
The applications of methylxanthines, such as theophylline, in respiratory management, particularly in weaning adult patients from mechanical ventilation, demonstrate the compound's relevance in clinical settings. Theophylline's effects on respiratory muscle contractility and endurance support its use in facilitating liberation from mechanical ventilation, pointing to its beneficial role in respiratory care. This underscores the need for further research on its specific applications in respiratory therapy (Sodhi & Stoller, 2009).
Asthma Treatment
The efficacy and safety of methylxanthines in asthma treatment have been well-documented, with theophylline serving as a critical bronchodilator and anti-inflammatory agent. Despite concerns over potential adverse effects at high doses, clinical trials and surveys have confirmed the effectiveness and safety of methylxanthines in managing chronic asthma and acute exacerbations, as long as administered doses conform to recommended protocols. This highlights the therapeutic value of these compounds in asthma care (Makino, Fueki, & Fueki, 2004).
Propriétés
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWKKRYPRUBHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


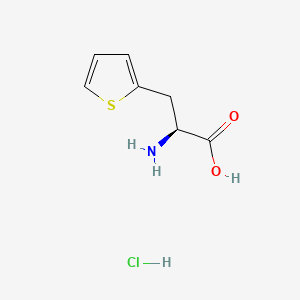
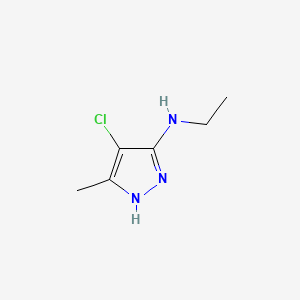
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
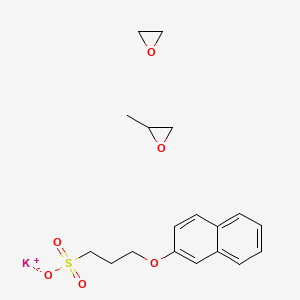
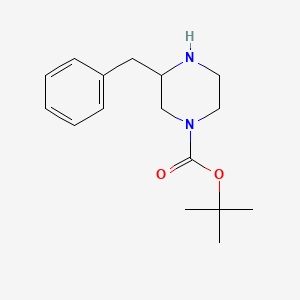
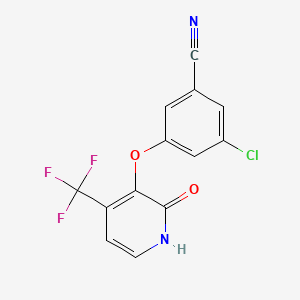
![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

